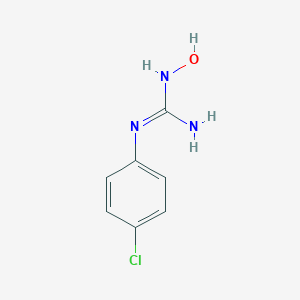
N-(Chlorophenyl)-N'-hydroxyguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Chlorophenyl)-N'-hydroxyguanidine, also known as this compound, is a useful research compound. Its molecular formula is C7H8ClN3O and its molecular weight is 185.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(Chlorophenyl)-N'-hydroxyguanidine, also known by its DrugBank ID DB04559, is a small molecule primarily recognized for its potential biological activities, particularly as an inhibitor of nitric oxide synthase 3 (NOS3). This compound has garnered attention in various research studies for its implications in cancer treatment, antimicrobial properties, and other therapeutic applications.
- Chemical Formula : C₇H₈ClN₃O
- Molecular Weight : 185.611 g/mol
- CAS Number : 130974-86-6
- IUPAC Name : (E)-N''-(4-chlorophenyl)-N-hydroxyguanidine
This compound acts primarily as an inhibitor of nitric oxide synthase 3 (NOS3) . NOS3 is crucial for the production of nitric oxide (NO), which plays a significant role in vascular smooth muscle relaxation and angiogenesis. The inhibition of NOS3 can affect various physiological processes, including blood clotting and vascular function .
Antitumor Activity
Research has indicated that derivatives of guanidine compounds, including this compound, exhibit notable antitumor activities . A study demonstrated that synthesized guanidines showed significant inhibition against Agrobacterium tumefaciens-induced tumors in potato discs. The results indicated that compounds similar to this compound could inhibit tumor growth effectively, with several compounds achieving over 80% inhibition rates .
| Compound | Average Number of Tumors per Disc | % Inhibition |
|---|---|---|
| 1 | 2.0 | 73 |
| 2 | 1.5 | 80 |
| 3 | 2.0 | 73 |
| 4 | 3.0 | 60 |
| ... | ... | ... |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties . In vitro studies tested its efficacy against various bacterial strains using the agar well-diffusion method. The findings suggested moderate antibacterial activity against specific strains, although overall effectiveness was deemed insignificant compared to standard antibiotics .
| Bacterial Strain | Mean Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | --- |
| Escherichia coli | Moderate |
| Klebsiella pneumoniae | --- |
Antioxidant Activity
In addition to its antitumor and antimicrobial activities, this compound has been associated with antioxidant properties . Compounds containing electron-donating groups on the phenyl ring have shown increased scavenging ability against free radicals, suggesting a potential role in oxidative stress management .
Case Studies and Research Findings
- Antitumor Efficacy : In a comparative study of various guanidine derivatives, this compound was part of a series that demonstrated significant tumor inhibition rates when tested against Agrobacterium-induced tumors.
- Mechanistic Insights : Further research into the mechanism revealed that the compound's structure allows it to interact with key enzymes involved in tumor growth and angiogenesis, potentially leading to novel therapeutic applications in oncology .
- Antimicrobial Testing : A comprehensive evaluation of its antimicrobial activity showed that while some derivatives exhibited moderate effects against certain bacteria, the overall efficacy was less than that of established antibiotics .
Propiedades
Número CAS |
130974-86-6 |
|---|---|
Fórmula molecular |
C7H8ClN3O |
Peso molecular |
185.61 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-1-hydroxyguanidine |
InChI |
InChI=1S/C7H8ClN3O/c8-5-1-3-6(4-2-5)10-7(9)11-12/h1-4,12H,(H3,9,10,11) |
Clave InChI |
JYBXKTLYOMPMQY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=C(N)NO)Cl |
SMILES canónico |
C1=CC(=CC=C1N=C(N)NO)Cl |
Key on ui other cas no. |
130974-86-6 |
Sinónimos |
2-(4-chlorophenyl)-1-hydroxy-guanidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















